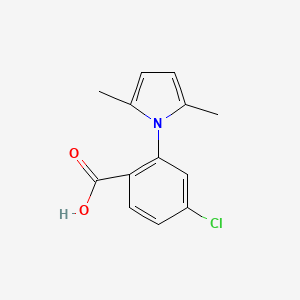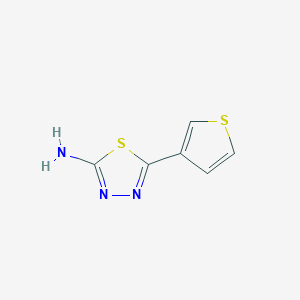
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a complex chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound has a unique structural framework that can be tailored for specific scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions starting with readily available precursors:
Starting Materials: The synthesis usually begins with cyclohexyl derivatives and pyrimidine-2-ol.
Stepwise Reactions: The cyclohexyl derivative undergoes hydroxylation to form 4-(pyrimidin-2-yloxy)cyclohexanol.
Cyclization and Condensation: A cyclization reaction, followed by condensation with dihydropyridine-3-carboxylic acid, forms the 2-oxo-dihydropyridine structure.
Industrial Production Methods
Batch Process: This method allows controlled reactions and adjustments in reaction conditions to optimize yields.
Continuous Flow Synthesis: In industrial settings, continuous flow reactors are employed for the large-scale production, ensuring consistent quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, transforming functional groups and increasing its oxidation state.
Reduction: Reduction reactions can be used to modify specific parts of the molecule, affecting its reactivity and stability.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminium hydride are effective.
Solvents: Typical solvents include dichloromethane, ethanol, and water, selected based on the reaction type.
Major Products Formed
The main products depend on the specific reaction conditions:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Formation of new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.
Biology
Studies indicate potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Its structure suggests potential as an active pharmaceutical ingredient, especially in developing novel therapies for chronic diseases.
Industry
The compound is used in the development of advanced materials with specific properties, such as increased durability or reactivity.
Mechanism of Action
The compound's mechanism of action is primarily driven by its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that regulate biological pathways.
Pathways: Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Unique Features
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity.
Similar Compounds
2-oxo-1,2-dihydropyridine derivatives: Similar basic structure but different functional groups.
Cyclohexyl-pyrimidine compounds: Share some structural similarities but differ in the arrangement and type of functional groups.
Carboxamide derivatives: Possess the carboxamide functional group but differ in the remaining structure.
Properties
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-13(3-1-8-17-14)15(22)20-11-4-6-12(7-5-11)23-16-18-9-2-10-19-16/h1-3,8-12H,4-7H2,(H,17,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXGEGOOFFEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
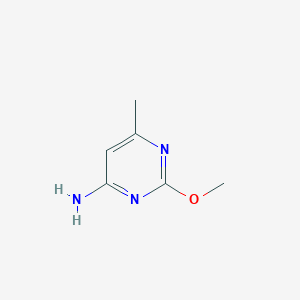
![2-Propyloxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
![3-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)
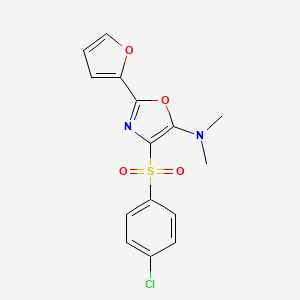
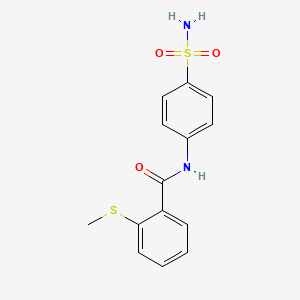
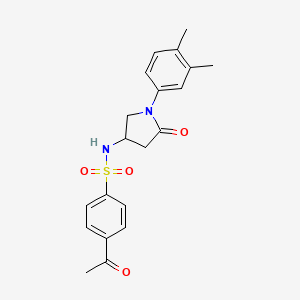
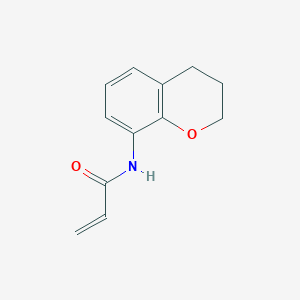
![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)
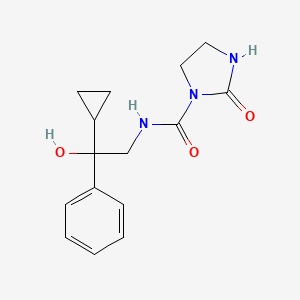

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)
